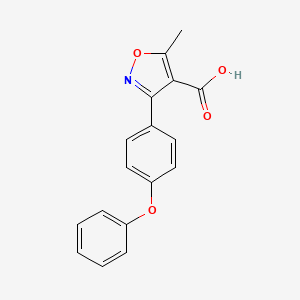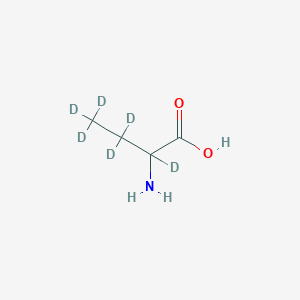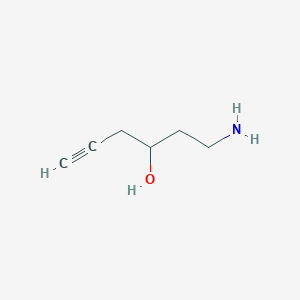
5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid
描述
5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid (MPCA) is an organic compound that is widely used in a variety of scientific research applications. It is a derivative of isoxazole and is a versatile compound for synthesizing a variety of compounds. MPCA has a wide range of biological activities and has been used in various biochemical and physiological studies. In
作用机制
5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is a versatile compound that has a wide range of biological activities. It is known to act as an inhibitor of several enzymes, including carbonic anhydrase, cytochrome P450, and glutathione S-transferase. It also acts as an inhibitor of protein-protein interactions, as well as a substrate for several enzymes. Additionally, 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid has been shown to interact with several receptors, including the serotonin 5-HT1A receptor, the dopamine D2 receptor, and the histamine H1 receptor.
生化和生理效应
5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, cytochrome P450, and glutathione S-transferase. Additionally, 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid has been shown to interact with several receptors, including the serotonin 5-HT1A receptor, the dopamine D2 receptor, and the histamine H1 receptor. These interactions can lead to a variety of physiological effects, such as changes in mood, behavior, and cognition.
实验室实验的优点和局限性
5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is a versatile compound that can be used in a variety of laboratory experiments. One of the advantages of using 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is a relatively stable compound, which makes it ideal for use in long-term experiments. However, there are some limitations to using 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid in laboratory experiments. For example, 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is not soluble in water, which can limit its use in certain experiments. Additionally, 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is a relatively reactive compound, which can lead to unwanted side reactions in some experiments.
未来方向
5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is a versatile compound that has a wide range of potential applications in scientific research. Future research on 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid could focus on its use in drug discovery, as it has been shown to interact with several receptors that are involved in a variety of physiological processes. Additionally, further research could be conducted on the biochemical and physiological effects of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid, as well as its potential therapeutic applications. Finally, additional research could be conducted on the synthesis of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid, as well as its use in a variety of laboratory experiments.
科学研究应用
5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid has been used in a variety of scientific research applications, including the study of enzymes, protein folding, and drug discovery. In particular, 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid has been used to study the mechanism of action of several enzymes, including carbonic anhydrase, cytochrome P450, and glutathione S-transferase. 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid has also been used to study the folding of proteins, as well as to identify inhibitors of protein-protein interactions. Additionally, 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid has been used in drug discovery efforts, as it can be used to synthesize a variety of compounds that have potential therapeutic applications.
属性
IUPAC Name |
5-methyl-3-(4-phenoxyphenyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-11-15(17(19)20)16(18-22-11)12-7-9-14(10-8-12)21-13-5-3-2-4-6-13/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCQGWRPAGSQEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383076.png)
![4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383077.png)
![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1383079.png)